
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H13N3O3S and its molecular weight is 255.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is an organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a pyrazole moiety, and a methanesulfonamide group. Its molecular formula is C12H14N4O2S with a molecular weight of approximately 286.33 g/mol. The structural components suggest diverse biological interactions, particularly with protein kinases involved in cancer signaling pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Furan Moiety : The furan ring is incorporated via cyclization reactions.
- Attachment of the Methanesulfonamide Group : This step often involves nucleophilic substitution reactions.
Key reaction conditions include controlled temperature and pH, with solvents like dichloromethane or methanol used to optimize yields. Catalysts such as DMAP can enhance reaction rates.
Antitumor Activity
This compound exhibits notable antitumor properties. It primarily acts by inhibiting specific protein kinases, which are crucial for cancer cell proliferation and survival.
Mechanism of Action :
- Inhibition of BRAF(V600E) and EGFR pathways has been documented for similar pyrazole derivatives .
- The compound modulates allosteric sites on target proteins, effectively altering their activity.
Anti-inflammatory Effects
Research indicates that compounds within this chemical class also display anti-inflammatory properties. Pyrazole derivatives have shown efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis .
Case Studies and Research Findings
- In Vitro Studies : Various studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a derivative was shown to reduce cell viability by over 70% at concentrations of 10 µM .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the furan or pyrazole rings can enhance biological activity. Substituents that increase hydrophobicity or electron density on these rings tend to improve potency against cancer cell lines .
- Animal Models : In vivo studies using mouse models have shown that similar compounds can significantly reduce tumor size when administered at doses ranging from 5 to 20 mg/kg . These findings support the potential for clinical applications in cancer therapy.
Summary of Biological Activities
Activity Type | Description |
---|---|
Antitumor | Inhibits key protein kinases; effective against various cancer cell lines |
Anti-inflammatory | Reduces inflammation through COX inhibition |
Antibacterial | Some derivatives exhibit antibacterial properties against specific pathogens |
特性
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-17(14,15)12-4-5-13-8-9(7-11-13)10-3-2-6-16-10/h2-3,6-8,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRSVJLPTWFFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。